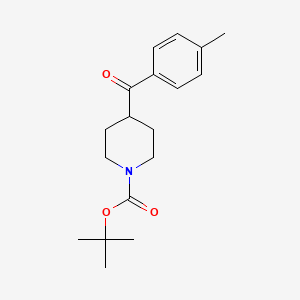

4-(4-méthylbenzoyl)pipéridine-1-carboxylate de tert-butyle

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives is typically achieved through multi-step synthetic routes. For example, the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate involves starting with tert-butyl-4-hydroxypiperdine-1-carboxylate and proceeding through three steps with a total yield of 49.9% . Similarly, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate from piperidin-4-ylmethanol involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, with a high total yield of 71.4% . These examples demonstrate the complexity and efficiency of synthetic strategies employed in the preparation of such compounds.

Molecular Structure Analysis

The molecular structures of tert-butyl piperidine-1-carboxylate derivatives are often confirmed using spectroscopic techniques such as NMR, MS, and FT-IR, as well as X-ray diffraction for crystal structure determination . Density functional theory (DFT) is also used to optimize molecular structures and compare them with experimental data, providing insights into the electronic properties of these molecules .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions, which are essential for their transformation into biologically active molecules. For instance, the amination reaction is used to synthesize tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an intermediate for benzimidazole compounds . Michael additions and alkylation reactions are also employed to introduce different substituents on the piperidine ring, affecting the stereochemistry and biological activity of the final products .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their molecular structure. These properties are crucial for their application as intermediates in drug synthesis. For example, the steric congestion in tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate makes it a pharmacologically useful core . The molecular electrostatic potential and frontier molecular orbitals of these compounds are analyzed computationally to understand their reactivity and interaction with biological targets .

Applications De Recherche Scientifique

Synthèse de molécules bioactives

Ce composé sert d'intermédiaire polyvalent dans la synthèse de diverses molécules bioactives. Sa structure permet des modifications qui peuvent conduire à la création de nouveaux composés ayant des propriétés antibactériennes, antifongiques et anticancéreuses potentielles .

Synthèse chimique

Le composé est utilisé en synthèse chimique comme élément constitutif de molécules organiques complexes. Il peut subir des réactions telles que l'acylation, la sulfonation et la substitution, qui sont fondamentales dans les processus de synthèse organique .

Découverte de médicaments

En découverte de médicaments, le cycle pipéridine de ce composé est particulièrement précieux. Il est souvent incorporé dans les candidats médicaments pour améliorer la solubilité, la biodisponibilité et pour améliorer les interactions avec les cibles biologiques .

Recherche pharmacologique

En raison de ses caractéristiques structurelles, le composé peut être modifié pour produire des dérivés qui peuvent agir comme des inhibiteurs enzymatiques ou des agonistes/antagonistes de récepteurs, ce qui est utile dans les études pharmacologiques et la conception de médicaments .

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-13-5-7-14(8-6-13)16(20)15-9-11-19(12-10-15)17(21)22-18(2,3)4/h5-8,15H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYKXVMLBQMOEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609138 | |

| Record name | tert-Butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

912768-78-6 | |

| Record name | tert-Butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-methyl-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B1286607.png)